molecular formula C11H14O2 B14837369 3-(Cyclopropylmethoxy)-4-methylphenol

3-(Cyclopropylmethoxy)-4-methylphenol

Cat. No.: B14837369
M. Wt: 178.23 g/mol
InChI Key: FCSHRROFYCTYJN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-methylphenol is a substituted phenol featuring a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position of the aromatic ring. For example, Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate () was synthesized via nucleophilic substitution using cyclopropylmethyl bromide and a phenolic precursor under basic conditions. Similarly, this compound likely involves etherification of 4-methylcatechol with cyclopropylmethyl bromide, followed by purification via column chromatography .

This compound’s structural motifs—cyclopropylmethoxy and methyl groups—are common in pharmaceuticals, particularly phosphodiesterase-4 (PDE4) inhibitors like Roflumilast (). The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, while the methyl group modulates electronic effects on the aromatic ring.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-methylphenol

InChI

InChI=1S/C11H14O2/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3

InChI Key

FCSHRROFYCTYJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-methylphenol typically involves the following steps:

    Alkylation: Starting with 3-hydroxy-4-methylbenzaldehyde, the compound undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde.

    Reduction: The aldehyde group in 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, yielding this compound.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form cyclopropylmethoxy-4-methylcyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclopropylmethoxy-4-methylcyclohexanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The phenol group can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituted Phenols with Cyclopropylmethoxy Groups

Compound Name Key Structural Features Biological/Physicochemical Properties References
3-(Cyclopropylmethoxy)-4-methylphenol 3-cyclopropylmethoxy, 4-methyl High lipophilicity; potential PDE4 inhibition
Roflumilast Intermediate 3-cyclopropylmethoxy, 4-difluoromethoxy Enhanced acidity (due to -OCHF₂); IC₅₀ = 0.8 nM (PDE4)
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate 3-cyclopropylmethoxy, 4-hydroxy, ester Hydrolyzable ester group; crystalline structure
  • Key Differences: Roflumilast Intermediate: The difluoromethoxy group increases electron-withdrawing effects, enhancing acidity (pKa ~7–8) compared to the methyl group in the target compound. This improves binding to PDE4’s catalytic site . Methyl Ester Derivative: The ester group allows further functionalization (e.g., hydrolysis to carboxylic acid), which is absent in this compound .

Compounds with Multiple Cyclopropylmethoxy Groups

Examples from and include benzofurans with 3–4 cyclopropylmethoxy substituents. These compounds exhibit:

  • Increased LogP: Higher lipophilicity (LogP >5) compared to mono-substituted derivatives, reducing aqueous solubility.
  • Steric Hindrance : Bulkier substituents may hinder interactions with biological targets, though they improve metabolic resistance .

Alkylphenols ()

Compound Type Substituents Properties
Linear/Branched Alkyl e.g., 4-(3-methylhexyl)phenol Flexible alkyl chains; lower rigidity
Cyclopropylmethoxy Rigid cyclopropane ring Enhanced steric and electronic effects
  • Impact of Cyclopropyl Group : The cyclopropane ring’s rigidity may improve binding specificity in enzyme pockets compared to flexible alkyl chains .

Other Analogues

  • (3-(Cyclopropylmethoxy)-4-methylphenyl)(phenyl)methanol (): The benzyl alcohol moiety introduces hydrogen-bonding capacity, altering solubility and reactivity .

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